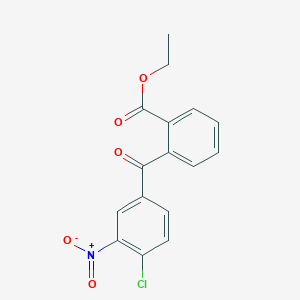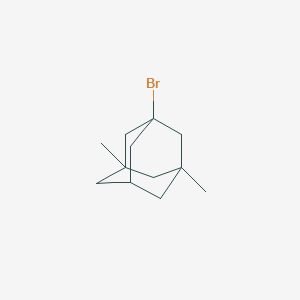
2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid is a deuterated derivative of benzene-1,3-dicarboxylic acid, where four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in studies involving reaction mechanisms, spectroscopy, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid typically involves the deuteration of benzene-1,3-dicarboxylic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of deuterated compounds often involves similar catalytic exchange processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired deuterated product. Additionally, the purification of the final product is crucial to ensure the removal of any non-deuterated impurities.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The deuterium atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Anhydrides, esters, or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can exhibit altered pharmacokinetics and reduced metabolic degradation.
Industry: Applied in the production of deuterated materials for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid primarily involves its isotopic substitution, which can influence the rate and outcome of chemical reactions. The presence of deuterium atoms can alter the vibrational frequencies of the molecule, leading to changes in reaction kinetics and stability. This isotopic effect is particularly useful in studying reaction mechanisms and in the design of deuterated drugs with improved properties.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-dicarboxylic acid: The non-deuterated parent compound.
2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid: A methylated derivative with different substitution patterns.
1,2,4,5-Benzenetetracarboxylic acid: A compound with four carboxylic acid groups on the benzene ring.
Uniqueness
2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid is unique due to its deuterium substitution, which imparts distinct isotopic properties. These properties make it valuable in studies requiring precise tracking of molecular transformations and in applications where altered reaction kinetics are beneficial.
Properties
CAS No. |
148472-48-4 |
|---|---|
Molecular Formula |
C23H20O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[4-(2-phenoxyethoxy)phenyl]-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C23H20O4/c24-23(25)22(19-7-3-1-4-8-19)17-18-11-13-21(14-12-18)27-16-15-26-20-9-5-2-6-10-20/h1-14,17H,15-16H2,(H,24,25) |
InChI Key |
VHXXOVLBJZRBPA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)[2H])C(=O)O)[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCCOC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(Diethoxyphosphoryl)methyl]benzoic acid](/img/structure/B142382.png)


![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)
